Cas no 514798-16-4 (2-Pyridinecarboxylic acid, 3,6-dichloro-5-fluoro-)

2-Pyridinecarboxylic acid, 3,6-dichloro-5-fluoro- structure
514798-16-4 structure
Product Name:2-Pyridinecarboxylic acid, 3,6-dichloro-5-fluoro-
CAS No:514798-16-4
MF:C6H2Cl2FNO2
MW:209.989983081818
CID:4014172
Update Time:2025-11-01

2-Pyridinecarboxylic acid, 3,6-dichloro-5-fluoro- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarboxylic acid, 3,6-dichloro-5-fluoro-
    • JOCRHSZJOAPYCS-UHFFFAOYSA-N
    • Inchi: 1S/C6H2Cl2FNO2/c7-2-1-3(9)5(8)10-4(2)6(11)12/h1H,(H,11,12)
    • InChI Key: JOCRHSZJOAPYCS-UHFFFAOYSA-N
    • SMILES: C1(C(O)=O)=NC(Cl)=C(F)C=C1Cl

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-44978977-1.0g
3,6-dichloro-5-fluoropyridine-2-carboxylic acid
514798-16-4 95%
1.0g
$0.0 2023-01-08

Additional information on 2-Pyridinecarboxylic acid, 3,6-dichloro-5-fluoro-

2-Pyridinecarboxylic Acid, 3,6-Dichloro-5-Fluoro- (CAS No. 514798-16-4): A Comprehensive Overview

2-Pyridinecarboxylic acid, 3,6-dichloro-5-fluoro- (CAS No. 514798-16-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3,6-Dichloro-5-fluoropicolinic acid, is a member of the picolinic acid family and has gained attention due to its unique chemical structure and potential biological activities.

The chemical structure of 3,6-Dichloro-5-fluoropicolinic acid features a pyridine ring substituted with two chlorine atoms at the 3 and 6 positions and a fluorine atom at the 5 position. This specific arrangement of halogen substituents imparts distinct physical and chemical properties to the molecule, making it an interesting candidate for various research applications.

In recent years, 2-Pyridinecarboxylic acid, 3,6-dichloro-5-fluoro- has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its use as an intermediate in the synthesis of novel pharmaceuticals. The presence of multiple halogen substituents on the pyridine ring provides a versatile platform for further functionalization, allowing researchers to explore a wide range of derivatives with diverse biological activities.

Research has shown that 3,6-Dichloro-5-fluoropicolinic acid exhibits promising anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-Pyridinecarboxylic acid, 3,6-dichloro-5-fluoro- could be a valuable lead compound in the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory potential, 3,6-Dichloro-5-fluoropicolinic acid has also been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This makes it a promising candidate for the development of new antibiotics to combat multidrug-resistant bacterial strains.

The unique chemical structure of 2-Pyridinecarboxylic acid, 3,6-dichloro-5-fluoro- also makes it an attractive target for cancer research. Studies have indicated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings highlight its potential as a novel anticancer agent.

In addition to its therapeutic applications, 3,6-Dichloro-5-fluoropicolinic acid has been used as a building block in the synthesis of other bioactive compounds. Its reactivity and stability make it an ideal starting material for complex organic syntheses. Researchers have utilized this compound to develop new ligands for metal complexes with potential applications in catalysis and materials science.

The synthesis of 2-Pyridinecarboxylic acid, 3,6-dichloro-5-fluoro- typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. Recent advancements in synthetic methods have led to more efficient and environmentally friendly routes for its production. These improvements have made it more accessible for large-scale applications in both academic and industrial settings.

Despite its promising properties, the use of 3,6-Dichloro-5-fluoropicolinic acid in pharmaceutical development is still in its early stages. Further research is needed to fully understand its pharmacokinetics, toxicity profiles, and potential side effects. Clinical trials are currently underway to evaluate its safety and efficacy in treating various diseases.

In conclusion, 2-Pyridinecarboxylic acid, 3,6-dichloro-5-fluoro- (CAS No. 514798-16-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting target for further investigation and development. As research continues to advance, it is likely that this compound will play an increasingly important role in the discovery and development of new therapeutic agents.

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